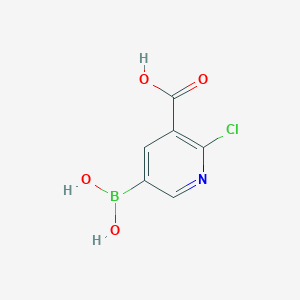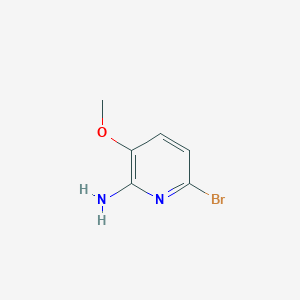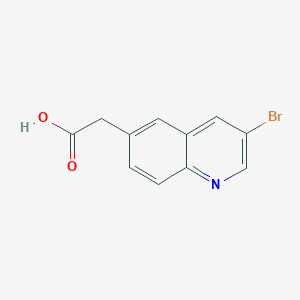
2-(3-Bromoquinolin-6-yl)acetic acid
Descripción general
Descripción
“2-(3-Bromoquinolin-6-yl)acetic acid” is a chemical compound with the CAS Number: 1022091-93-5 . It has a molecular weight of 266.09 and its IUPAC name is (3-bromo-6-quinolinyl)acetic acid . The compound is typically stored at room temperature and appears as a white to yellow solid .
Molecular Structure Analysis
The molecular formula of “2-(3-Bromoquinolin-6-yl)acetic acid” is C11H8BrNO2 . The InChI code is 1S/C11H8BrNO2/c12-9-5-8-3-7(4-11(14)15)1-2-10(8)13-6-9/h1-3,5-6H,4H2,(H,14,15) .Physical And Chemical Properties Analysis
“2-(3-Bromoquinolin-6-yl)acetic acid” is a white to yellow solid . It has a molecular weight of 266.09 . The compound is typically stored at room temperature .Aplicaciones Científicas De Investigación
Fluorescent Brightening Agents
Research by Rangnekar and Shenoy (1987) explored the synthesis of 2-aryl-6-bromoquinolines, which are structurally related to 2-(3-Bromoquinolin-6-yl)acetic acid. These compounds were investigated for their potential use as fluorescent brightening agents. This indicates a potential application of 2-(3-Bromoquinolin-6-yl)acetic acid in enhancing the brightness and whiteness of materials like fabrics, papers, and detergents through fluorescence. (Rangnekar & Shenoy, 1987).
Intermediate in Medicinal Chemistry
Fei Lei et al. (2015) worked on synthesizing a compound which is an important intermediate in PI3K/mTOR inhibitors, demonstrating that bromoquinolinyl compounds can serve as critical intermediates in the development of important medical treatments. This suggests that 2-(3-Bromoquinolin-6-yl)acetic acid could be valuable in the synthesis of various pharmacologically active molecules. (Fei Lei et al., 2015).
Anticonvulsant Activity
Wassim El Kayal et al. (2019) synthesized a series of compounds derived from a similar structure, 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid, and evaluated their anticonvulsant activity. This highlights the potential use of similar compounds like 2-(3-Bromoquinolin-6-yl)acetic acid in the development of new anticonvulsant drugs. (Wassim El Kayal et al., 2019).
Antimicrobial Applications
Mahwish Arshad et al. (2022) investigated the antibacterial activities of 6-Bromoquinolin-4-ol derivatives against drug-resistant bacteria. This implies the potential application of 2-(3-Bromoquinolin-6-yl)acetic acid in developing new antimicrobial agents, particularly against resistant strains like MRSA and ESBL-producing E. coli. (Mahwish Arshad et al., 2022).
Safety And Hazards
Propiedades
IUPAC Name |
2-(3-bromoquinolin-6-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-9-5-8-3-7(4-11(14)15)1-2-10(8)13-6-9/h1-3,5-6H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGUOWWMXHPEKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731516 | |
| Record name | (3-Bromoquinolin-6-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromoquinolin-6-yl)acetic acid | |
CAS RN |
1022091-93-5 | |
| Record name | (3-Bromoquinolin-6-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate](/img/structure/B1526619.png)
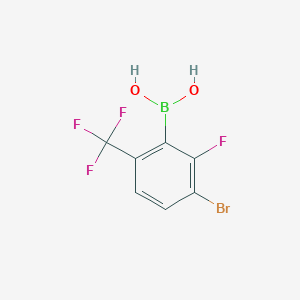

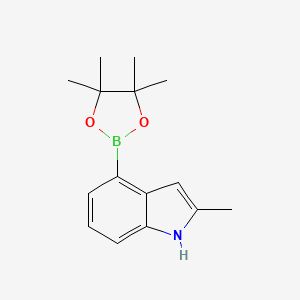
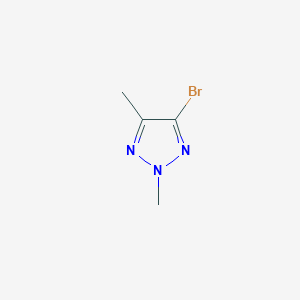
![4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate](/img/structure/B1526627.png)

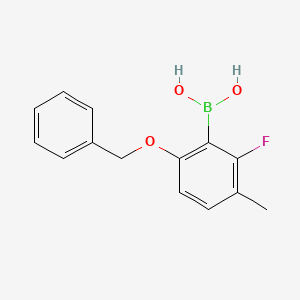
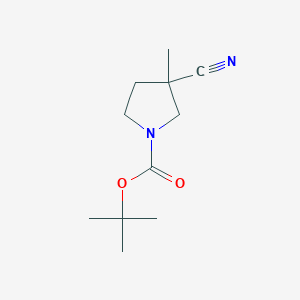
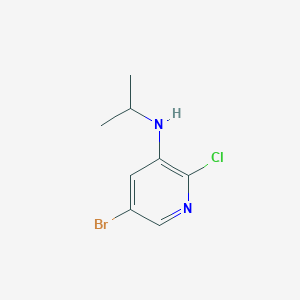
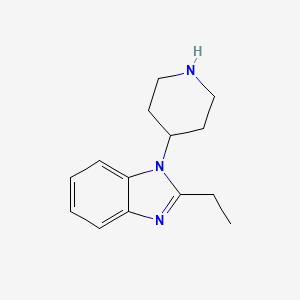
![4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butan-1-ol](/img/structure/B1526639.png)
